molecular formula C25H37NO5 B582788 17-phenoxy trinor Prostaglandin F2alpha ethyl amide CAS No. 1421369-12-1

17-phenoxy trinor Prostaglandin F2alpha ethyl amide

カタログ番号: B582788
CAS番号: 1421369-12-1
分子量: 431.6
InChIキー: QGDXYIFHBPXXOY-HQUSFCFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“17-phenoxy trinor Prostaglandin F2alpha ethyl amide” is an F-series prostaglandin derivative and an agonist of FP receptors . It induces calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors . Ocular administration of this compound reduces intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys . Formulations containing this compound have been used in the treatment of open-angle glaucoma, ocular hypertension, and eyelash hypotrichosis .


Synthesis Analysis

The synthesis of “this compound” involves the conversion of the compound by an amidase enzymatic activity in the bovine and human cornea to yield the corresponding free acid . The conversion rate is about 40 µg/g corneal tissue/24 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a lipophilic analog of 17-phenoxy trinor PGF2alpha . The modification of the C-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its conversion to the active free acid form. This conversion is facilitated by an amidase enzymatic activity in the bovine and human cornea .

科学的研究の応用

Ocular Hypotensive Agent & Prostaglandin FP Receptor Agonist

17-phenoxy trinor Prostaglandin F2alpha ethyl amide, as a part of the compound bimatoprost (Lumigan), is recognized for its role as an ocular hypotensive agent. It operates as a prostaglandin FP (F-prostanoid) receptor agonist. Research has shown that bimatoprost and its hydrolytic product, bimatoprost free acid, bind to and activate the human ocular FP prostaglandin receptor, leading to intracellular calcium mobilization. This behavior categorizes bimatoprost and its free acid as FP receptor agonists, suggesting their potential role in managing ocular conditions such as glaucoma and ocular hypertension (Hellberg et al., 2003), (Sharif et al., 2003), (Sharif et al., 2003), (Sharif et al., 2001).

In Vitro Metabolism & Enzymatic Activity

Studies involving human and bovine corneal tissue have explored the in vitro metabolism of bimatoprost, a compound containing this compound. The research found enzymatic amidase activity in corneal tissue, which converts bimatoprost to a prostaglandin carboxylic acid, a potent prostanoid FP receptor agonist. The findings suggest a possibility that the intraocular pressure reduction observed in patients treated with bimatoprost might be partly due to this conversion (Maxey et al., 2002).

Prostamide Research & Therapeutics

Bimatoprost, which contains this compound, is also notable in prostamide research. Prostamides, deriving from anandamide, represent a new class of fatty acid amide with unique biological activity. These compounds, including prostamide F2alpha, show potential as ocular hypotensive agents and may exert systemic actions either as prostaglandin precursors or as unique signal mediators. This highlights a new area of research with potential therapeutic implications (Burk & Woodward, 2007), (Yang et al., 2005).

作用機序

Target of Action

The primary target of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide is the Prostaglandin F2α Receptor (FP receptor) . This receptor is a G-protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and inflammation.

Mode of Action

This compound acts as an agonist for the FP receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The compound’s interaction with the FP receptor leads to an increase in intracellular calcium levels, which in turn triggers various downstream effects .

Biochemical Pathways

Upon activation of the FP receptor, the compound affects several biochemical pathways. One of the key pathways is the cyclooxygenase pathway , which is involved in the production of prostaglandins . The activation of this pathway can lead to various downstream effects, including smooth muscle contraction and inflammation.

Pharmacokinetics

It is known that the compound is a lipophilic analog of 17-phenoxy trinor pgf2α . This suggests that it may have good tissue penetration and bioavailability. Furthermore, ethyl amides of prostaglandins serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid .

Result of Action

The activation of the FP receptor by this compound leads to a reduction in intraocular pressure and attenuation of glaucoma . This is likely due to the compound’s ability to induce smooth muscle contraction, leading to increased outflow of aqueous humor from the eye.

特性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDXYIFHBPXXOY-HQUSFCFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCOC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 2
17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 3
17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 4
17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 5
Reactant of Route 5
17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 6
17-phenoxy trinor Prostaglandin F2alpha ethyl amide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。